molecular formula C11H15N3 B1344374 N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine CAS No. 5528-14-3

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine

Cat. No. B1344374
CAS RN: 5528-14-3
M. Wt: 189.26 g/mol
InChI Key: UHODFFODZCPKBX-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-ethylamine is a benzimidazole derivative, which is a class of compounds known for their wide range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antiulcer, and antibacterial activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole nucleus followed by various substitutions at the 1- and 2-positions of the nucleus. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a substituted piperazine moiety at the 2-position of the benzimidazole ring . Similarly, the synthesis of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a H+/K(+)-ATPase inhibitor, demonstrates the incorporation of a sulfinylmethyl group at the 2-position . These synthetic approaches highlight the versatility of the benzimidazole core in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the orientation of substituents around the benzimidazole nucleus. For example, in the compound 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole, the benzimidazole and benzotriazole rings are linked by an ethylene spacer in a gauche conformation, with a dihedral angle of 39.02° between the terminal rings . This conformational feature can influence the biological activity of the compound by affecting its ability to interact with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the reaction of N-(1H-benzimidazol-2-yl)-proponimidic acid ethyl ester with N,N,N',N'-tetramethylchlorophosphoramide leads to the formation of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester . This demonstrates the reactivity of the benzimidazole nucleus towards nucleophilic substitution reactions, which can be exploited to introduce a wide range of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the thermal stability of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was evaluated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing stability above 249.8°C . Additionally, spectroscopic methods such as NMR, FT-IR, and FT-Raman, along with X-ray diffraction, are commonly used to characterize these compounds and confirm their structures . The electronic properties, such as HOMO and LUMO energies, can also be calculated using density functional theory (DFT), providing insights into the reactivity and interaction potential of these molecules .

Scientific Research Applications

Antimicrobial Activity

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine derivatives have been extensively researched for their antimicrobial properties. Salahuddin et al. (2017) synthesized a series of compounds that showed significant activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017). Similarly, Ansari and Lal (2009) synthesized derivatives of benzimidazole that exhibited potent activity against Gram-positive bacteria, showcasing the diverse antimicrobial applications of these compounds (Ansari & Lal, 2009).

Antiprotozoal Activity

Pérez-Villanueva et al. (2013) synthesized 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, which exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, even outperforming the standard drug, metronidazole (Pérez-Villanueva et al., 2013).

Anti-Inflammatory and Analgesic Properties

Compounds derived from N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine have shown potential in treating inflammation and pain. Mariappan et al. (2011) synthesized [1-(N-substituted amino) methyl]-2-ethyl benzimidazole derivatives and found several of them to be effective as anti-inflammatory and analgesic agents (Mariappan, Bhuyan, Kumar, Kumar, & Murali, 2011).

Anticancer Properties

Several studies have explored the potential anticancer properties of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine derivatives. For instance, copper(II) complexes with these compounds as ligands demonstrated remarkable cytotoxicity against various human cancer cell lines, indicating their potential as anticancer drugs (Rajarajeswari, Loganathan, Palaniandavar, Suresh, Riyasdeen, & Akbarsha, 2013).

Structural and Conformational Analysis

These compounds are also valuable for structural and conformational studies, which are crucial for understanding their function and potential in drug design. Raouafi et al. (2007) conducted such a study, providing valuable data for further exploration in the pharmaceutical field (Raouafi, Freytag, Jones, & Benkhoud, 2007).

Safety And Hazards

The compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It is recommended to avoid release to the environment and to wear protective gloves and eye protection .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODFFODZCPKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine

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